![molecular formula C15H19N3O B7496299 1-[(1-Phenylpyrazol-4-yl)methyl]piperidin-4-ol](/img/structure/B7496299.png)
1-[(1-Phenylpyrazol-4-yl)methyl]piperidin-4-ol
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Overview
Description
1-[(1-Phenylpyrazol-4-yl)methyl]piperidin-4-ol, also known as P4MP, is a chemical compound that has drawn significant attention in the field of scientific research. This compound has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 1-[(1-Phenylpyrazol-4-yl)methyl]piperidin-4-ol is not fully understood. However, it has been suggested that 1-[(1-Phenylpyrazol-4-yl)methyl]piperidin-4-ol exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
1-[(1-Phenylpyrazol-4-yl)methyl]piperidin-4-ol has been shown to have several biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic activities, 1-[(1-Phenylpyrazol-4-yl)methyl]piperidin-4-ol has been found to have antioxidant properties, which may contribute to its therapeutic effects. It has also been shown to have a positive effect on the immune system, enhancing the body's ability to fight infections and diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(1-Phenylpyrazol-4-yl)methyl]piperidin-4-ol in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, 1-[(1-Phenylpyrazol-4-yl)methyl]piperidin-4-ol has been shown to have low toxicity, making it a potentially safe and effective treatment option. However, one of the limitations of using 1-[(1-Phenylpyrazol-4-yl)methyl]piperidin-4-ol in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-[(1-Phenylpyrazol-4-yl)methyl]piperidin-4-ol. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of 1-[(1-Phenylpyrazol-4-yl)methyl]piperidin-4-ol. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(1-Phenylpyrazol-4-yl)methyl]piperidin-4-ol and its potential applications in the treatment of various diseases. Finally, research is needed to investigate the potential side effects and toxicity of 1-[(1-Phenylpyrazol-4-yl)methyl]piperidin-4-ol in order to determine its safety and efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of 1-[(1-Phenylpyrazol-4-yl)methyl]piperidin-4-ol has been described in several scientific publications. One of the most commonly used methods involves the reaction of 4-chloromethyl-1-phenyl-1H-pyrazole with piperidine in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to obtain 1-[(1-Phenylpyrazol-4-yl)methyl]piperidin-4-ol.
Scientific Research Applications
1-[(1-Phenylpyrazol-4-yl)methyl]piperidin-4-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 1-[(1-Phenylpyrazol-4-yl)methyl]piperidin-4-ol has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
1-[(1-phenylpyrazol-4-yl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15-6-8-17(9-7-15)11-13-10-16-18(12-13)14-4-2-1-3-5-14/h1-5,10,12,15,19H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZMSQMJEALQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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